Arachidonyl trifluoromethyl ketone (AACOCF3) is a synthetic analog of arachidonic acid []. It is classified as a trifluoromethyl ketone and serves as a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2) [, , , , , ]. In scientific research, AACOCF3 is widely used to investigate the role of cPLA2 in various cellular processes and disease models, particularly those involving inflammation, apoptosis, and signal transduction [, , , , , , , , , , ].
AACOCF3 is classified as a trifluoromethyl ketone and is derived from arachidonic acid, a polyunsaturated fatty acid found in the phospholipid membranes of cells. The trifluoromethyl group enhances its biological activity and stability compared to its non-fluorinated counterparts. The compound has been extensively studied in biochemical research, particularly in the context of inflammatory processes and cell signaling pathways.
The synthesis of AACOCF3 typically involves several chemical transformations:
This method allows for high yields and purity of AACOCF3, making it suitable for further biological studies .
AACOCF3 has a complex molecular structure that includes:
The presence of the trifluoromethyl group increases the lipophilicity of AACOCF3, enhancing its ability to penetrate biological membranes. The molecular geometry around the carbonyl group contributes to its reactivity as an inhibitor of phospholipase enzymes .
AACOCF3 participates in various chemical reactions primarily related to its function as an enzyme inhibitor:
These interactions are critical in understanding how AACOCF3 can influence inflammatory pathways and cell survival mechanisms under stress conditions.
The mechanism by which AACOCF3 exerts its effects involves several key steps:
This dual role highlights the complexity of AACOCF3’s action within cellular environments.
AACOCF3 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biochemical assays and therapeutic investigations.
AACOCF3 finds applications across various scientific domains:
AACOCF₃ (chemical name: (6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one) is characterized by a 20-carbon chain with four cis double bonds, mimicking arachidonic acid, and a trifluoromethyl ketone (TFK) group at the sn-2 position. This TFK moiety forms a reversible hemiketal adduct with the catalytic serine residue of PLA₂ enzymes, enabling potent inhibition [3] [7]. The compound’s lipophilicity (logP ≈ 7.2) contributes to membrane association but limits aqueous solubility, necessitating organic solvents like ethanol for experimental use [7].
Table 1: Chemical Identity of AACOCF₃
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₁F₃O |
Molecular Weight | 356.47 g/mol |
CAS Number | 149301-79-1 |
SMILES Notation | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F |
InChIKey | PLWROONZUDKYKG-DOFZRALJSA-N |
Purity | ≥98% (analytical standard) |
The cis-configured double bonds at positions 5–8, 8–11, 11–14, and 14–17 are critical for substrate mimicry, while the electrophilic ketone group enables covalent interaction with PLA₂ active sites [3] [7]. This structural design underpins AACOCF₃’s bioactivity and distinguishes it from non-selective PLA₂ inhibitors.
AACOCF₃ emerged in the 1990s as part of efforts to develop isoform-specific PLA₂ inhibitors. Early biochemical studies demonstrated its ability to inhibit the 85-kDa cytosolic PLA₂ (cPLA₂α) with an IC₅₀ of 1.5 μM, significantly lower than secretory PLA₂ isoforms (IC₅₀ > 10 μM) [3] [4]. Its selectivity profile distinguished it from non-specific inhibitors like methyl arachidonyl fluorophosphonate (MAFP), enabling precise dissection of cPLA₂-dependent pathways in cellular models [4].
A key milestone was its incorporation into nanoliposomal delivery systems (e.g., "NanoATK") to overcome solubility limitations. Studies showed that PEGylated nanoliposomes encapsulated 61.7% of AACOCF₃, enhancing plasma stability and enabling in vivo administration. In melanoma xenograft models, this formulation reduced tumor growth by 60%—twice the efficacy of free AACOCF₃—validating its therapeutic potential [1]. This transition from a biochemical tool to a drug candidate exemplifies its evolving pharmacological relevance.
AACOCF₃ exerts broad effects by selectively targeting the initial step of the arachidonic acid (AA) cascade:
Table 2: Selectivity Profile of AACOCF₃ Against PLA₂ Isoforms
PLA₂ Isoform | Primary Function | IC₅₀ (μM) | Biological Impact |
---|---|---|---|
cPLA₂α (GIVA) | AA hydrolysis | 1.5 | Blocks eicosanoid biosynthesis |
iPLA₂ (GVIA) | Membrane remodeling | 6.0 | Disrupts β-cell insulin secretion |
sPLA₂ (GV) | Microbial defense | >10 | Negligible inhibition |
In vascular smooth muscle cells, AACOCF₃ suppresses phosphate-induced calcification by inhibiting AA release and osteogenic signaling [7]. Similarly, it ameliorates experimental autoimmune encephalomyelitis by reducing peroxynitrite formation in spinal cord white matter [6], highlighting its role beyond direct eicosanoid modulation.
Table 3: Research Applications of AACOCF₃ in Disease Models
Disease Context | Model System | Key Findings | Source |
---|---|---|---|
Melanoma | Xenograft mice | NanoATK reduced tumor growth by 60% via AKT/STAT3 inhibition | [1] |
Spinal cord injury | Rat compression model | Restored motor function, attenuated inflammation | [6] |
Atherosclerosis | ApoE–/– mice | Reduced type III collagen plaque expression | [7] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0